molecular formula C13H16O B13815221 (E)-1-Phenyl-hept-3-EN-1-one

(E)-1-Phenyl-hept-3-EN-1-one

Katalognummer: B13815221
Molekulargewicht: 188.26 g/mol
InChI-Schlüssel: ZWJDHIGCJPTBHR-XBXARRHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-Phenyl-hept-3-EN-1-one is an organic compound characterized by the presence of a phenyl group attached to a heptenone chain. This compound is notable for its conjugated system, which includes a double bond and a carbonyl group, making it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Phenyl-hept-3-EN-1-one typically involves the aldol condensation reaction. This reaction is carried out between benzaldehyde and heptanal in the presence of a base such as sodium hydroxide. The reaction conditions usually include a solvent like ethanol and a controlled temperature to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as solid bases can be employed to enhance the efficiency of the reaction, and the product can be purified using techniques like distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-Phenyl-hept-3-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: (E)-1-Phenyl-hept-3-en-1-ol.

    Substitution: Halogenated phenyl-heptenones.

Wissenschaftliche Forschungsanwendungen

(E)-1-Phenyl-hept-3-EN-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of (E)-1-Phenyl-hept-3-EN-1-one involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence biological pathways. Its effects are mediated through interactions with enzymes and receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-Phenyl-hex-3-EN-1-one
  • (E)-1-Phenyl-oct-3-EN-1-one
  • (E)-1-Phenyl-pent-3-EN-1-one

Uniqueness

(E)-1-Phenyl-hept-3-EN-1-one is unique due to its specific chain length and the position of the double bond, which influence its reactivity and applications. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological applications.

Eigenschaften

Molekularformel

C13H16O

Molekulargewicht

188.26 g/mol

IUPAC-Name

(E)-1-phenylhept-3-en-1-one

InChI

InChI=1S/C13H16O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h4-10H,2-3,11H2,1H3/b8-4+

InChI-Schlüssel

ZWJDHIGCJPTBHR-XBXARRHUSA-N

Isomerische SMILES

CCC/C=C/CC(=O)C1=CC=CC=C1

Kanonische SMILES

CCCC=CCC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.